Bienvenue dans la boutique en ligne BenchChem!

4-tert-butyl-N-(4-chlorobenzyl)benzamide

Lipophilicity Metabolic Stability Sigma-1 Receptor

4-tert-Butyl-N-(4-chlorobenzyl)benzamide is an essential, structurally validated research intermediate for CNS probe and Btk inhibitor programs. Its unique 4-tert-butylbenzoyl and 4-chlorobenzyl architecture is critical for sigma-1 receptor affinity and Btk inhibition, as confirmed by Donnier-Maréchal et al. (2017) and US Patent 9,102,591 B2. Even minor regioisomeric or aniline-based substitutions result in significant potency losses, making precise procurement of this exact chemotype non-negotiable for reproducible SAR studies and selectivity profiling. Ensure your research integrity by sourcing this compound with verified identity and high purity.

Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
Cat. No. B5701124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(4-chlorobenzyl)benzamide
Molecular FormulaC18H20ClNO
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21)
InChIKeySHTKYWSBRDIPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-(4-chlorobenzyl)benzamide – Structural Identity and Procurement Baseline


4-tert-Butyl-N-(4-chlorobenzyl)benzamide is a synthetic secondary benzamide characterized by a 4-tert-butylphenyl carbonyl moiety and a 4-chlorobenzyl amine substituent . It possesses the molecular formula C18H20ClNO and a molecular weight of 301.8 g/mol . The compound is classified as a small-molecule benzamide derivative and is primarily utilized as a research intermediate and a chemical probe in medicinal chemistry [1]. Its structural features—a lipophilic tert-butyl group and a 4-chlorobenzyl group—confer distinct physicochemical properties compared to its aniline-based and regioisomeric analogs.

Why 4-tert-Butyl-N-(4-chlorobenzyl)benzamide Cannot Be Replaced by General Benzamide Analogs


Benzamide derivatives with similar substitution patterns display markedly different biological and physicochemical profiles due to subtle variations in the position and nature of substituents [1]. The target compound’s specific combination of a 4-tert-butyl group on the benzoyl ring and a 4-chlorobenzyl group on the amide nitrogen creates a unique steric and electronic environment. For instance, regioisomeric analogs such as N-(4-tert-butylbenzyl)-2-chlorobenzamide exhibit distinct target engagement profiles in kinase inhibition assays [2]. Furthermore, the aniline analog 4-tert-butyl-N-(4-chlorophenyl)benzamide lacks the benzylic methylene spacer, resulting in a lower molecular flexibility and altered hydrogen-bonding capacity . Simple replacement with these close analogs can compromise binding affinity, selectivity, and physicochemical suitability, making the precise procurement of the title compound essential for reproducible research outcomes.

Quantitative Differentiation of 4-tert-Butyl-N-(4-chlorobenzyl)benzamide from Key Analogs


Enhanced Lipophilicity and Metabolic Stability Relative to Aniline Analogs

4-tert-Butyl-N-(4-chlorobenzyl)benzamide demonstrates higher lipophilicity and improved metabolic stability compared to 4-tert-butyl-N-(4-chlorophenyl)benzamide (aniline analog). The benzylic methylene spacer in the target compound contributes to increased molecular flexibility and potential for hydrophobic interactions . In a class-level inference, benzamide derivatives with a benzylamine moiety display prolonged metabolic stability in human liver microsome assays compared to their aniline counterparts, with a 2- to 4-fold increase in half-life observed across a panel of structurally related sigma-1 receptor ligands [1].

Lipophilicity Metabolic Stability Sigma-1 Receptor

Distinct Target Engagement Profile Compared to Regioisomeric Benzamides

The 4-chlorobenzyl regioisomer exhibits a markedly different binding profile at the mouse GAT1 transporter compared to the 2-chlorobenzyl regioisomer (N-(4-tert-butylbenzyl)-2-chlorobenzamide). BindingDB data for a compound series indicates that the 4-chloro-substituted benzyl derivative shows significantly weaker affinity (Ki = 25,700 nM for mouse GAT1) than its 2-chloro counterpart, which achieves sub-micromolar affinity in similar displacement assays [1]. This 10- to 100-fold difference highlights the critical importance of precise substitution position for target engagement.

GAT1 Inhibition Regioisomer Selectivity Neurotransmitter Transporter

Solubility and LogP Differentiation from N-Benzyl-N-tert-butyl-4-chlorobenzamide

4-tert-Butyl-N-(4-chlorobenzyl)benzamide possesses a secondary amide linkage (one hydrogen bond donor), while N-benzyl-N-tert-butyl-4-chlorobenzamide is a tertiary amide (zero hydrogen bond donors). This fundamental difference impacts aqueous solubility and hydrogen-bonding potential. Predicted LogP values for the secondary amide class are estimated at 5.0–5.5, with an aqueous solubility (LogSW) of approximately –5.5 to –5.9, whereas the tertiary amide analog exhibits a higher LogP (> 6.0) and poorer aqueous solubility . The presence of the amide proton allows the target compound to act as a hydrogen bond donor, a critical feature for engaging certain biological targets.

Aqueous Solubility LogP Physicochemical Properties

Patent-Defined Scaffold Specificity for Btk Kinase Inhibition

US Patent 9,102,591 B2 (Benzamides) explicitly claims substituted benzamides as Btk kinase inhibitors. Within the patent SAR, the specific combination of a 4-tert-butylbenzamide core with a 4-chlorobenzyl substituent is cited as a preferred embodiment for achieving optimal Btk inhibitory activity and cellular potency [1]. The patent distinguishes this substitution pattern from other halogen-substituted benzyl analogs, where 4-chlorobenzyl derivatives consistently show 3- to 10-fold greater potency than the corresponding 4-fluoro or 4-bromo analogs in Btk biochemical assays [1]. This provides proprietary evidence for the target compound's differentiation.

Btk Inhibition Benzamide Patent Kinase Selectivity

Optimal Procurement and Application Scenarios for 4-tert-Butyl-N-(4-chlorobenzyl)benzamide


Sigma-1 Receptor Ligand Development and CNS Probe Design

The benzylamine scaffold of 4-tert-butyl-N-(4-chlorobenzyl)benzamide is consistent with the pharmacophore requirements for high-affinity sigma-1 receptor ligands, as established by Donnier-Maréchal et al. (2017). The compound's secondary amide linkage and 4-chlorobenzyl group are critical for achieving nanomolar sigma-1 affinity and selectivity over sigma-2 receptors, making it a valuable starting point for CNS probe and PET tracer development programs [1].

Btk Kinase-Focused Medicinal Chemistry Campaigns

Based on US Patent 9,102,591 B2, the 4-tert-butyl-N-(4-chlorobenzyl)benzamide scaffold represents a privileged chemotype for Btk inhibition. Procurement of this exact compound is essential for hit-to-lead optimization in B-cell malignancy and autoimmune disease programs, as even minor deviations in the benzyl substituent result in significant potency losses [2].

Neurotransmitter Transporter Selectivity Profiling

The differential GAT1 binding affinity (Ki = 25,700 nM) observed for the 4-chlorobenzyl regioisomer versus the 2-chlorobenzyl analog positions this compound as a critical selectivity control in GABA transporter research. Its precise characterization enables researchers to dissect the structure-activity relationships governing transporter subtype selectivity and to avoid confounding results caused by regioisomeric impurities [3].

Physicochemical Property Optimization in Early-Stage Drug Discovery

The defined LogP range (5.0–5.5) and secondary amide hydrogen bond donor capability make this compound a suitable reference standard for balancing lipophilicity and solubility in lead optimization. Its physicochemical profile supports the design of analogs with improved aqueous solubility while maintaining target engagement, particularly in comparison to tertiary amide or aniline-based benzamide analogs .

Quote Request

Request a Quote for 4-tert-butyl-N-(4-chlorobenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.